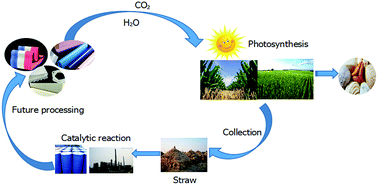The technology of straw sugar conversion to diol chemicals
RSC Advances Pub Date: 2016-06-22 DOI: 10.1039/C6RA09670K
Abstract
Straw sugar conversion to diols is one of the most favored routes for biomass utilization. In this paper, straw sugar was obtained by pretreating straw with ion exchange and decolorizing. The Sn–Co promoted RANEY® Ni catalyst for straw sugar hydrocracking to diols was prepared and characterized using BET, SEM, XRD, XPS and ICP. The yield of conversion of straw sugar to diols reached 50% under the optimum reaction conditions of 503 K at 11 MPa for 3 hours, with 15% catalyst content (solid–liquid mass ratio), 4 wt% alkali amount, pH 11.2–11.7, and 5 Nm3 h−1 hydrogen flow. The reaction mechanism was also hypothesized. This work may provide further guidance for the industrial production of diols from biomass.


Recommended Literature
- [1] Positive and negative photopatterning of metal oxides on silicon via bipolar electrochemical depositionElectronic supplementary information (ESI) available: experimental details, XRD profiles, optical and SEM micrographs. See http://www.rsc.org/suppdata/cc/b1/b104586p/
- [2] Solid state synthesis of [V5O2(Me3CCO2)9Cl2]†
- [3] Preparation, structure and analysis of the bonding in the molecular entity (OSO)2Li{[AlF(ORF)3]Li[Al(ORF)4]} (RF = C(CF3)3)†
- [4] Green synthesis of nitrogen-doped carbon dots from lentil and its application for colorimetric determination of thioridazine hydrochloride†
- [5] Contents list
- [6] Mechanistic study of styrene aziridination by iron(iv) nitrides†
- [7] Multi-channel photodissociation and XUV-induced charge transfer dynamics in strong-field-ionized methyl iodide studied with time-resolved recoil-frame covariance imaging†
- [8] A scalable and facile synthesis of alumina/exfoliated graphite composites by attrition milling†
- [9] High performance hybrid carbon fillers/binary–polymer nanocomposites with remarkably enhanced positive temperature coefficient effect of resistance
- [10] Inside front cover










